molecular formula C10H13BrClNO B2962301 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2470439-39-3

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2962301
CAS No.: 2470439-39-3
M. Wt: 278.57
InChI Key: UUYBSRCXLAKBKW-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline derivatives

Uniqueness

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy substituents on the tetrahydroisoquinoline core. This combination of functional groups can influence its reactivity and potential biological activity, making it a valuable compound for further research .

Biological Activity

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C10H12BrNOC_{10}H_{12}BrNO, with a molecular weight of approximately 242.12 g/mol. The compound features a bromine atom and a methoxy group that influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that THIQ derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 7-Bromo-6-methoxy-THIQ have shown effectiveness against colon cancer cell lines with IC50 values ranging from 0.9 to 10.7 µM for KRas inhibition .
  • Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives of tetrahydroisoquinolines have demonstrated antibacterial effects against various pathogens .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression and neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits KRas in colon cancer cell lines; IC50 values: 0.9 - 10.7 µM
NeuroprotectionPotential protective effects against neurodegeneration
AntimicrobialExhibits antibacterial activity against various pathogens

Case Study: Anticancer Activity

In a study examining the anticancer properties of THIQ derivatives, researchers found that compounds featuring similar structural characteristics to 7-Bromo-6-methoxy-THIQ exhibited significant cytotoxicity against several cancer cell lines including HCT116 and MCF-7. The study highlighted that these compounds could induce apoptosis and halt cell cycle progression in treated cells .

Case Study: Neuroprotective Potential

Another research effort focused on the neuroprotective capabilities of THIQ analogs. It was discovered that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting a pathway through which 7-Bromo-6-methoxy-THIQ might exert protective effects against neurodegenerative conditions .

Properties

IUPAC Name

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBSRCXLAKBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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